Ethyl 3-formylcyclobutane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

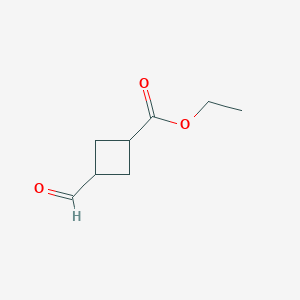

Ethyl 3-formylcyclobutane-1-carboxylate: is an organic compound with the molecular formula C8H12O3 . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by a cyclobutane ring substituted with a formyl group and an ethyl ester group, making it a valuable building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-formylcyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions, followed by formylation and esterification reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods typically utilize readily available starting materials and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-formylcyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, alcohols, and other nucleophiles

Major Products Formed:

Oxidation: 3-carboxycyclobutane-1-carboxylate

Reduction: 3-hydroxycyclobutane-1-carboxylate

Substitution: Various amides and esters depending on the nucleophile used

Scientific Research Applications

Ethyl 3-formylcyclobutane-1-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of various cyclobutane derivatives.

Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of Ethyl 3-formylcyclobutane-1-carboxylate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme kinetics and specificity. In drug development, its mechanism of action would involve interactions with molecular targets such as receptors or enzymes, leading to the desired therapeutic effect .

Comparison with Similar Compounds

Ethyl 3-formylcyclobutane-1-carboxylate can be compared with other similar compounds, such as:

Ethyl 3-bromocyclobutane-1-carboxylate: Similar structure but with a bromine atom instead of a formyl group, leading to different reactivity and applications.

Ethyl 3-hydroxycyclobutane-1-carboxylate:

Ethyl 3-methylcyclobutane-1-carboxylate: Features a methyl group, which alters its steric and electronic properties compared to the formyl derivative.

Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the versatility and importance of this compound in various fields of research and industry.

Biological Activity

Ethyl 3-formylcyclobutane-1-carboxylate is a compound of increasing interest in biological research due to its potential therapeutic applications and unique structural properties. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring with a formyl and a carboxylate functional group, which contribute to its reactivity and biological interactions. The compound can be represented by the following structural formula:

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets. The formyl group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes or receptors, resulting in diverse biological effects, including anti-inflammatory and anticancer activities .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance, similar compounds exhibited promising activity against both gram-positive and gram-negative bacteria, as well as fungi. The results indicated that these compounds were particularly effective against Candida albicans, highlighting their potential as antifungal agents .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| This compound | Escherichia coli | High |

| This compound | Candida albicans | Very High |

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is particularly relevant for developing new treatments for inflammatory diseases .

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted on a series of synthesized derivatives showed that compounds related to this compound exhibited enhanced antimicrobial activity compared to their parent compounds. The structure-activity relationship (SAR) analysis indicated that substitutions on the aromatic ring significantly influenced their efficacy against bacterial strains . -

Anti-inflammatory Mechanism :

In an experimental model of inflammation, this compound was administered to assess its impact on cytokine levels. Results demonstrated a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent .

Properties

IUPAC Name |

ethyl 3-formylcyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-11-8(10)7-3-6(4-7)5-9/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLRZLCGJIQYPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.